butanedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide
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Overview
Description
Butanedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide is a complex organic compound that combines multiple functional groups, including a butanedioic acid moiety, a pyrrolidine ring, and a sulfamoylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide typically involves multiple steps, starting with the preparation of the individual components. The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors, such as 1-ethyl-2-pyrrolidinone. The sulfamoylbenzamide structure can be prepared by sulfonation of a suitable benzamide derivative, followed by methoxylation.
The final step involves the coupling of the butanedioic acid moiety with the N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide intermediate. This coupling reaction is typically carried out under acidic or basic conditions, using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The sulfamoyl group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Butanedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of butanedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfamoyl group can mimic the structure of natural substrates, allowing it to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-pyrrolidone (NMP): A solvent with similar structural features but different applications.
N-ethyl-2-pyrrolidone (NEP): Used as a solvent and surfactant, with similar chemical properties.
Indole derivatives: Compounds with similar aromatic structures and biological activities.
Uniqueness
Butanedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide is unique due to its combination of functional groups, which confer a range of chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
CAS No. |
72306-58-2 |
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Molecular Formula |
C19H29N3O8S |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
butanedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide |
InChI |
InChI=1S/C15H23N3O4S.C4H6O4/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2;5-3(6)1-2-4(7)8/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21);1-2H2,(H,5,6)(H,7,8) |
InChI Key |
PRSMDSLIXORZKR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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